molecular formula C23H21ClN2O7S B285304 2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Cat. No.: B285304
M. Wt: 504.9 g/mol
InChI Key: FJHZDPHLMWCIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, also known as MSOC-NH2, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is complex and involves multiple pathways. In cancer research, this compound induces apoptosis by activating caspase-3 and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, this compound inhibits the activation of nuclear factor kappa B by inhibiting the phosphorylation of IκBα and blocking the translocation of p65. In neurodegenerative disorder research, this compound reduces oxidative stress by upregulating the expression of antioxidant enzymes and inhibits neuroinflammation by reducing the production of proinflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer research, this compound inhibits the proliferation, migration, and invasion of cancer cells and reduces the growth of tumors in animal models. In inflammation research, this compound reduces the production of proinflammatory cytokines and inhibits the activation of immune cells. In neurodegenerative disorder research, this compound protects neurons from oxidative stress and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, this compound also has some limitations, such as its high cost and limited availability in some regions.

Future Directions

There are several future directions for 2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate research, including the development of more efficient synthesis methods, the investigation of its potential use in combination therapy, and the exploration of its mechanism of action in different disease models. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Conclusion
This compound is a synthetic compound that has shown promising pharmacological properties in scientific research. Its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders, has been extensively studied. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in clinical trials.

Synthesis Methods

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate can be synthesized through a multistep reaction process involving the reaction of 2-chloro-5-methyl-3-(2-chlorophenyl)isoxazole with 4-morpholinosulfonylphenylacetic acid and subsequent coupling with N-hydroxysuccinimide. The final product is obtained through acidification and recrystallization.

Scientific Research Applications

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Properties

Molecular Formula

C23H21ClN2O7S

Molecular Weight

504.9 g/mol

IUPAC Name

[2-(3-morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C23H21ClN2O7S/c1-15-21(22(25-33-15)18-7-2-3-8-19(18)24)23(28)32-14-20(27)16-5-4-6-17(13-16)34(29,30)26-9-11-31-12-10-26/h2-8,13H,9-12,14H2,1H3

InChI Key

FJHZDPHLMWCIGF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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